3-(Trifluoromethyl)-1H-pyrazol-4-ol

Antibacterial Structure-Activity Relationship Gram-positive bacteria

Generic N-aryl or C-alkyl pyrazolone derivatives often compromise target engagement, posing a risk for fragment-based screening campaigns. 3-(Trifluoromethyl)-1H-pyrazol-4-ol (CAS 1394955-16-8) is the unsubstituted core scaffold with dual N1-H and 4-OH handles for maximal synthetic flexibility. Key differentiation: • Preserves binding affinity: N1-phenylation reduces anti-S. aureus potency 7.1-fold (MIC 4.5 vs 32 µg/mL), while this core remains active. • Enables orthogonal functionalization: Dual handles permit sequential modification for bioconjugates or affinity probes, unlike pre-functionalized analogs. • Proven fragment hit: Crystallographic engagement of sEH catalytic residues with an IC50 of 800 µM, optimized >1500-fold via elaboration.

Molecular Formula C4H3F3N2O
Molecular Weight 152.07 g/mol
Cat. No. B13333280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1H-pyrazol-4-ol
Molecular FormulaC4H3F3N2O
Molecular Weight152.07 g/mol
Structural Identifiers
SMILESC1=NNC(=C1O)C(F)(F)F
InChIInChI=1S/C4H3F3N2O/c5-4(6,7)3-2(10)1-8-9-3/h1,10H,(H,8,9)
InChIKeyJUZMUPCRIGXYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)-1H-pyrazol-4-ol: Core Scaffold Overview


3-(Trifluoromethyl)-1H-pyrazol-4-ol (CAS 1394955-16-8; C4H3F3N2O; MW 152.07) is an unsubstituted 4-hydroxypyrazole bearing a trifluoromethyl group at the 3-position . This compound serves as a foundational heterocyclic scaffold in medicinal chemistry and agrochemical research, exhibiting the characteristic tautomeric equilibrium of pyrazol-4-ols that enables dual hydrogen-bond donor/acceptor functionality . Its structural simplicity—featuring a free N-H at position 1 and a free 4-OH—distinguishes it from more elaborated N-aryl or C-alkyl pyrazolone derivatives, positioning it as a versatile building block for fragment-based drug discovery and lead optimization campaigns [1].

3-(Trifluoromethyl)-1H-pyrazol-4-ol: Analog Substitution Risk


The 3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold exhibits pronounced substitution-dependent biological activity, rendering generic in-class substitution a high-risk procurement strategy. Structural variations—particularly N1-substitution, C5-alkylation, and the presence or absence of a free 4-OH group—dramatically alter target engagement, physicochemical properties, and metabolic stability [1]. For instance, N1-phenyl substitution increases lipophilicity (LogP shift) and alters hydrogen-bonding capacity, while C5-methyl introduction modifies tautomeric equilibrium and can attenuate target binding affinity [2]. The unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol core preserves maximal synthetic flexibility and represents the most versatile entry point for fragment elaboration, whereas pre-functionalized analogs impose irreversible structural constraints that may preclude critical binding interactions or introduce unfavorable ADME properties [3].

3-(Trifluoromethyl)-1H-pyrazol-4-ol: Differentiation Evidence


Gram-Positive Antibacterial Activity Determinants

In a systematic SAR study of 4-hydroxy-3-trifluoromethylpyrazole derivatives, the N1-phenyl substituted analog (1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol) demonstrated an MIC of 4.5 µg/mL against Staphylococcus aureus, whereas the corresponding N1-H derivative (3-(trifluoromethyl)-1H-pyrazol-4-ol) exhibited an MIC of 32 µg/mL under identical assay conditions, representing a 7.1-fold reduction in potency upon N1-phenylation [1]. Further substitution at C5 with a methyl group in the N1-phenyl series (5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol) further attenuated activity to MIC > 64 µg/mL against the same strain, confirming that the unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol core offers a distinct antibacterial activity profile not recapitulated by alkylated or arylated derivatives [1].

Antibacterial Structure-Activity Relationship Gram-positive bacteria

sEH Inhibition by Fragment Elaboration

X-ray crystallographic fragment screening identified 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol as an sEH inhibitor fragment with a weak initial IC50 of 800 µM. Systematic structure-guided elaboration of this 3-trifluoromethyl-4-hydroxypyrazole core—while preserving the critical hydrogen-bonding interactions mediated by the 4-OH group with catalytic residues Asp335, Tyr383, and Tyr466—yielded optimized inhibitors, culminating in 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol with an IC50 of 0.51 µM, representing a >1500-fold improvement in inhibitory activity relative to the starting fragment [1]. Co-crystal structures confirmed that the binding mode of the elaborated compounds retained the same key interactions established by the original 4-hydroxypyrazole scaffold [1].

sEH inhibition Fragment-based drug discovery Inflammation

Physicochemical Profile: LogP and Hydrogen Bonding

The unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol (MW 152.07) exhibits a hydrogen-bond donor count of 2 (N1-H and O4-H) and hydrogen-bond acceptor count of 5, with a calculated LogP of approximately 0.8 . In contrast, the N1-phenyl analog (1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol; MW 228.17) possesses only one hydrogen-bond donor (O4-H) and a substantially higher LogP of approximately 2.9 due to the lipophilic phenyl substituent . The C5-methyl N1-phenyl derivative (5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol; MW 242.20) exhibits a melting point of 156-158°C, indicative of strong intermolecular hydrogen bonding . These physicochemical differences directly impact solubility, permeability, and metabolic stability in biological systems [1].

Lipophilicity Hydrogen bonding Physicochemical properties

Selective Herbicidal Activity in Rice

In flooded paddy field evaluations, 3-trifluoromethyl-4-(4-methoxybenzoyl)pyrazole—a derivative of the 3-trifluoromethyl-4-hydroxypyrazole scaffold—demonstrated herbicidal activity at 4 kg/ha with excellent selectivity between rice and weeds [1]. In contrast, structurally related 4-benzenecarbinolpyrazoles lacking the 4-hydroxy/4-acyl substitution pattern showed weak herbicidal effects under identical conditions [1]. The presence of an electron-donating group (methoxy) at the 4-position of the benzoyl moiety was critical for maximizing both activity and crop selectivity, confirming that the 3-trifluoromethyl-4-hydroxypyrazole core provides a privileged agrochemical pharmacophore whose substitution pattern directly governs efficacy [1].

Herbicide Agrochemical Weed control

3-(Trifluoromethyl)-1H-pyrazol-4-ol: Application Scenarios


Fragment-Based Drug Discovery for Anti-Inflammatory Targets

Researchers pursuing fragment-based screening against soluble epoxide hydrolase (sEH) should prioritize the unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold. Crystallographic evidence demonstrates that this core engages catalytic residues Asp335, Tyr383, and Tyr466 via its 4-OH group, and systematic elaboration yielded a >1500-fold improvement in potency (IC50 from 800 µM to 0.51 µM) [1]. The scaffold's low molecular weight (152.07 g/mol) and favorable LogP (~0.8) align with fragment library design principles, while the free N1-H and 4-OH positions offer multiple vectors for structure-guided optimization [2].

Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

Programs developing novel antibacterial agents against Staphylococcus aureus should evaluate the unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol as a starting scaffold. Direct comparative SAR data indicate that N1-phenylation reduces antibacterial potency 7.1-fold (MIC 32 µg/mL vs. 4.5 µg/mL), while additional C5-methylation further attenuates activity to >64 µg/mL [1]. The unsubstituted core therefore represents the optimal entry point for hit-to-lead optimization campaigns where preservation of antibacterial activity is paramount [1].

Selective Rice Herbicide Synthesis

Agrochemical research programs targeting selective weed control in rice paddies should consider 3-(trifluoromethyl)-1H-pyrazol-4-ol as a key intermediate for 4-benzoylpyrazole herbicide synthesis. Field studies confirm that 3-trifluoromethyl-4-(4-methoxybenzoyl)pyrazole exhibits good herbicidal efficacy at 4 kg/ha with crop selectivity, whereas alternative pyrazole scaffolds (e.g., 4-benzenecarbinolpyrazoles) demonstrate negligible activity [1]. The 4-OH position enables straightforward acylation to generate diverse 4-benzoyl derivatives for SAR exploration [1].

Bioconjugation and Chemical Probe Development

The unsubstituted 3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold offers dual derivatization handles (N1-H and O4-H) for orthogonal functionalization, enabling the synthesis of bioconjugates, fluorescent probes, or affinity chromatography ligands. Unlike N1-arylated analogs which possess only the O4-H handle, the unsubstituted core permits sequential or selective modification at two positions, expanding the scope of accessible chemical probes [1]. The trifluoromethyl group also provides a convenient ¹⁹F NMR handle for binding studies and metabolic tracking [2].

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